molecular formula C25H27N3OS2 B2553973 2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide CAS No. 763118-53-2

2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide

Cat. No. B2553973
CAS RN: 763118-53-2
M. Wt: 449.63
InChI Key: VTHKWBDVWOANNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-((2-((ANILINOCARBOTHIOYL)AMINO)PHENYL)THIO)-N-(4-BUTYLPHENYL)ACETAMIDE, has the linear formula C25H27N3OS2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C25H27N3OS2 . The CAS Number is 763118-53-2 .

Scientific Research Applications

Quantum Chemical Insights and Molecular Docking

The compound has been characterized through spectroscopic methods like FT-IR and FT-Raman spectra. Quantum chemical studies, including density functional theory (DFT) with specific basis sets, provide insights into its molecular structure and vibrational assignments. The molecule's interaction with SARS-CoV-2 protein via molecular docking highlights its potential as an antiviral agent, specifically against COVID-19. Notably, the study of its geometry and electronic properties, such as stability confirmed by Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis, contributes to understanding the compound's behavior at the molecular level (Mary et al., 2020).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized through various spectroscopic techniques such as IR, NMR, and UV-Vis. The crystal structures have been determined through X-ray diffraction, providing insights into the molecular conformation, hydrogen bond network, and thermal properties. Such studies are crucial for understanding the structural and chemical properties, which are fundamental for any further applications in pharmaceuticals or material science (Lahtinen et al., 2014).

Antimicrobial Studies

Several derivatives of the compound have been synthesized and screened for antimicrobial activity. These studies involve characterizing the synthesized compounds and assessing their effectiveness against various bacterial and fungal strains. Such research is instrumental in drug discovery and development, particularly in the search for new antimicrobial agents (Arora et al., 2012).

Vibrational Spectroscopic Studies and Pharmacokinetics

Further studies on the antiviral molecule derived from this compound have provided insights into its vibrational spectroscopic signatures and the effect of rehybridization on its structure. The pharmacokinetic properties, including adsorption, distribution, metabolism, excretion, and toxicity, are also investigated, contributing to the compound's understanding as a potential pharmaceutical agent (Mary et al., 2022).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-(4-butylphenyl)-2-[2-(phenylcarbamothioylamino)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3OS2/c1-2-3-9-19-14-16-21(17-15-19)26-24(29)18-31-23-13-8-7-12-22(23)28-25(30)27-20-10-5-4-6-11-20/h4-8,10-17H,2-3,9,18H2,1H3,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHKWBDVWOANNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide

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